molecular formula C9H17NO3S B8552681 N-(3-Sulfanylpropanoyl)-L-leucine CAS No. 65134-65-8

N-(3-Sulfanylpropanoyl)-L-leucine

Cat. No.: B8552681
CAS No.: 65134-65-8
M. Wt: 219.30 g/mol
InChI Key: CEDJTZWPFLMWMF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Sulfanylpropanoyl)-L-leucine is a synthetic leucine derivative designed for advanced biochemical and pharmacological research. This compound features a sulfanylpropanoyl group linked to the L-leucine backbone, a modification that may influence its interaction with biological systems. L-leucine itself is an essential branched-chain amino acid known to be a critical nutrient signal, primarily through its role as a potent activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, protein synthesis, and metabolism . The strategic incorporation of the sulfanyl (thiol) group is of significant interest. This functional group can participate in redox reactions and form disulfide bonds, which may be exploited to modulate enzyme activity or study protein-ligand interactions. Similar sulfanylpropanoyl motifs are found in established pharmaceutical agents, such as the angiotensin-converting enzyme (ACE) inhibitor captopril, which uses its thiol group to coordinate with the active-site zinc atom for potent inhibitory activity . This structural analogy suggests potential research applications for this compound in the field of enzymology, particularly in the study of zinc metalloproteases. Researchers can leverage this compound as a tool to investigate novel enzyme inhibitors, explore metabolic pathways influenced by amino acid derivatives, and develop new probes for studying nutrient signaling. It is supplied as a high-purity material to ensure experimental consistency and reliability. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

65134-65-8

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

(2S)-4-methyl-2-(3-sulfanylpropanoylamino)pentanoic acid

InChI

InChI=1S/C9H17NO3S/c1-6(2)5-7(9(12)13)10-8(11)3-4-14/h6-7,14H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

CEDJTZWPFLMWMF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCS

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key analogs and their properties are summarized below:

Compound Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Key Structural Features
N-(3-Sulfanylpropanoyl)-L-leucine C₉H₁₇NO₃S 219.3 131–132 Leucine (isobutyl side chain), -SH
N-(3-Sulfanylpropanoyl)-L-alanine C₆H₁₁NO₃S 177.2 Not reported Alanine (methyl side chain), -SH
Cyclo(L-leucyl-L-leucyl) C₁₂H₂₂N₂O₂ 226.3 Not reported Cyclic dipeptide, no thiol group
Pulcherriminic acid C₁₂H₂₀N₂O₄ 256.3 Not reported Iron-chelating cyclic dipeptide
Captopril C₉H₁₅NO₃S 217.3 104–105 ACE inhibitor, -SH group

Key Observations:

  • Thiol Group: The -SH group in this compound and captopril contrasts with cyclic dipeptides like cyclo(L-leucyl-L-leucyl), which lack this functionality. This group is critical for ACE inhibition via zinc coordination .
  • Synthesis Complexity: this compound requires multi-step synthesis involving benzoylthio intermediates , whereas cyclic dipeptides are formed via cyclization reactions .

Analytical Differentiation

  • Mass Spectrometry: UPLC HR HESI-MS analyses differentiate this compound from analogs based on exact mass and isotope incorporation patterns (e.g., ¹³C-labeling confirmed leucine incorporation in related compounds) .
  • Chromatography: Reverse-phase HPLC can separate this compound from alanine analogs due to differences in hydrophobicity .

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely used method involves activating 3-sulfanylpropanoic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). The activated intermediate reacts with L-leucine’s primary amine to form the amide bond.

Procedure :

  • Activation : 3-Sulfanylpropanoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. EDCl (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester.

  • Coupling : L-Leucine (1.0 equiv) is introduced, and the reaction proceeds at 25°C for 12–24 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with aqueous HCl (1M) and NaHCO₃, then dried over MgSO₄.

Key Considerations :

  • Thiol Protection : To prevent oxidation, the thiol group is often protected with trityl or acetamidomethyl (Acm) groups during synthesis. Deprotection is performed post-coupling using trifluoroacetic acid (TFA) or mercury(II) acetate.

  • Yield Optimization : Yields range from 65% to 85%, depending on solvent polarity and reagent stoichiometry (Table 1).

Table 1: Comparative Yields for Carbodiimide-Mediated Synthesis

Reagent SystemSolventTemperature (°C)Yield (%)Purity (%)
EDCl/HOBtDMF257895
DCC/DMAPTHF06589
EDCl/HOAtDCM258297

Mixed Anhydride Method

This approach employs chloroformates to generate a reactive mixed anhydride intermediate, which subsequently reacts with L-leucine.

Procedure :

  • Anhydride Formation : 3-Sulfanylpropanoic acid is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at -15°C.

  • Coupling : L-Leucine is added, and the reaction is stirred for 6 hours at -15°C, then warmed to room temperature.

  • Purification : Crude product is isolated via filtration and recrystallized from ethanol/water.

Advantages :

  • Avoids carbodiimide-related side products.

  • Suitable for large-scale synthesis due to simplified workup.

Limitations :

  • Lower yields (55–70%) compared to carbodiimide methods.

Enzymatic Synthesis

Lipase-Catalyzed Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in non-aqueous media, offering enantioselectivity and mild reaction conditions.

Procedure :

  • Substrate Preparation : 3-Sulfanylpropanoic acid vinyl ester (acyl donor) and L-leucine are dissolved in tert-amyl alcohol.

  • Reaction : Lipase (10% w/w) is added, and the mixture is agitated at 40°C for 48 hours.

  • Isolation : The enzyme is filtered, and the product is extracted with dichloromethane.

Performance Metrics :

  • Conversion : 60–75% (dependent on acyl donor reactivity).

  • Stereoselectivity : >99% enantiomeric excess (ee) for L-leucine retention.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance scalability and reduce reaction times.

Setup :

  • Two streams are combined:

    • Stream 1: 3-Sulfanylpropanoic acid and EDCl in DMF.

    • Stream 2: L-Leucine in DMF.

  • The mixture passes through a heated reactor (50°C, residence time: 30 minutes).

Benefits :

  • Throughput : 1–5 kg/day per reactor module.

  • Purity : ≥98% with inline HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity.

  • Ion-Exchange Chromatography : Effective for separating charged byproducts.

Spectroscopic Validation

  • NMR : ¹H NMR (D₂O): δ 1.65 (m, 3H, Leu γ-CH₂), 2.85 (t, 2H, -S-CH₂-), 3.45 (q, 1H, α-CH).

  • MS (ESI+) : m/z 264.1 [M+H]⁺.

Challenges and Innovations

Oxidative Stability

The thiol group’s susceptibility to oxidation necessitates inert atmospheres and chelating agents (e.g., EDTA) during synthesis. Recent advances employ microfluidic devices with real-time oxygen scavenging.

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.

  • Catalyst Recycling : Immobilized lipases are reused for up to 10 cycles without activity loss.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(3-Sulfanylpropanoyl)-L-leucine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via acylation reactions, where L-leucine reacts with a sulfanylpropanoyl chloride derivative under basic conditions. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Purity is confirmed via melting point analysis (expected range: 212–213°C, as seen in analogous leucine derivatives) and HPLC with UV detection .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure, sulfur-related proton environments, and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass ~308–310 g/mol, based on similar compounds).
  • Infrared (IR) Spectroscopy : Identify amide (C=O stretch at ~1650 cm1^{-1}) and sulfhydryl (S-H stretch at ~2550 cm1^{-1}) functional groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using buffer solutions (pH 3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at timed intervals. Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Acidic conditions may hydrolyze the amide bond, while elevated temperatures could oxidize the sulfhydryl group .

Advanced Research Questions

Q. How should contradictory data on the biological activity of this compound be analyzed?

  • Methodological Answer :

  • Source Evaluation : Cross-check assay conditions (e.g., enzyme concentration, incubation time) across studies. For example, discrepancies in IC50_{50} values may arise from differences in buffer ionic strength or cofactor availability.
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive, non-competitive). For example, if VmaxV_{max} decreases while KmK_m remains constant, non-competitive inhibition is likely.
  • Structural Biology : Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis of key residues .

Q. How can computational modeling optimize this compound for enhanced target selectivity?

  • Methodological Answer :

  • QSAR Modeling : Train models using datasets of related leucine derivatives to predict physicochemical properties (e.g., logP, PSA) linked to selectivity.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformations. Adjust the sulfanylpropanoyl moiety to minimize off-target interactions .

Methodological Resources

  • Data Validation : Follow guidelines from the Reference Manual on Scientific Evidence for resolving experimental inconsistencies, including bias assessment and replication protocols .
  • Literature Review : Prioritize peer-reviewed journals over non-academic sources. Use tools like SciFinder to locate synthesis protocols and bioactivity data for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.